![molecular formula C19H23N3OS B2610189 2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 941973-72-4](/img/structure/B2610189.png)
2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DPPE or 2-DPPE.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
- Compounds with pyridazin-3-yl]sulfanyl and piperidin-1-yl groups are often explored for their unique chemical properties and potential as intermediates in organic synthesis. Studies such as the synthesis and characterization of mononuclear ReI complexes derived from pyrroline-pyrazolyl-pyridazine and related compounds illustrate the interest in understanding the structural and electronic characteristics of such molecules for potential applications in catalysis and materials science (Saldías et al., 2020).
Drug Discovery and Biological Activity
- Pyridazinone derivatives and similar compounds are frequently investigated for their biological activities. Research into the synthesis and in vitro screening of pyridazinone derivatives against various cancer cell lines is an example of how these molecules are evaluated for therapeutic potential. This highlights the ongoing interest in developing new pharmaceuticals based on such scaffolds for the treatment of diseases like cancer (Özdemir et al., 2019).
Material Science and Catalysis
- The design and synthesis of compounds featuring pyridazin-3-yl]sulfanyl and piperidin-1-yl groups can also be relevant in materials science. Their potential as ligands in catalytic systems or as components of functional materials due to their unique electronic and structural properties could be an area of interest. Studies on the synthesis and characterization of stable radical functionalized monothiophenes provide insight into how these and related compounds could be utilized in electronic materials and devices (Chahma et al., 2021).
Antioxidant and Antimicrobial Properties
- Investigations into the antioxidant and antimicrobial properties of pyridazinone derivatives and similar compounds are significant for pharmaceutical and biomedical applications. Research on the synthesis, molecular docking, and in vitro screening of triazolopyridine and pyridopyridazinone derivatives for antimicrobial and antioxidant activity exemplifies the exploration of these compounds for potential use in treating or preventing oxidative stress-related diseases and infections (Flefel et al., 2018).
Mechanism of Action
are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . Pyridazinones have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone are not fully understood due to the limited information available. Based on its structure, it can be inferred that it might interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s chemical structure, including its aromatic rings and functional groups .
Cellular Effects
The effects of this compound on cells and cellular processes are currently unknown. Similar compounds have been known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Metabolic Pathways
Transport and Distribution
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .
Properties
IUPAC Name |
2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-6-7-16(15(2)12-14)17-8-9-18(21-20-17)24-13-19(23)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITQMJBKYVPFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
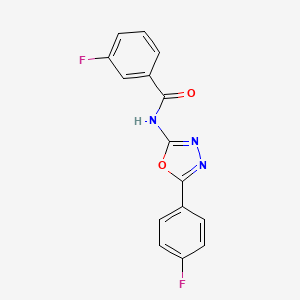
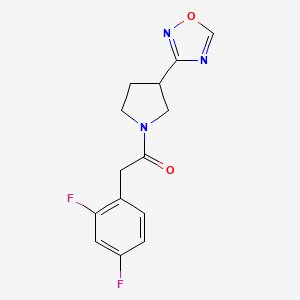
![1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2610111.png)
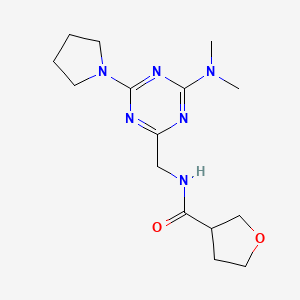
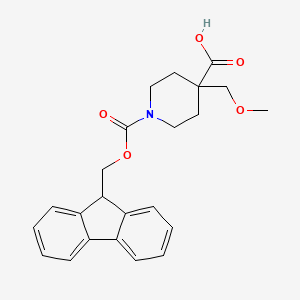

![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2610115.png)

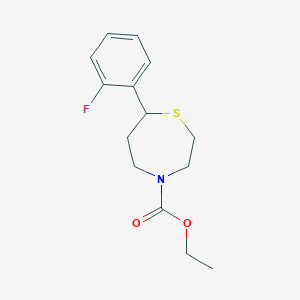
![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)



